molecular formula C9H9NO4 B1266500 2-[(3-Nitrophenoxy)methyl]oxirane CAS No. 5332-66-1

2-[(3-Nitrophenoxy)methyl]oxirane

Cat. No. B1266500
CAS RN: 5332-66-1
M. Wt: 195.17 g/mol
InChI Key: CNJLXLVVZBTEOC-UHFFFAOYSA-N
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Description

“2-[(3-Nitrophenoxy)methyl]oxirane” is a chemical compound with the CAS Number: 5332-66-1. It has a molecular weight of 195.17 and its IUPAC name is 2-[(3-nitrophenoxy)methyl]oxirane .


Molecular Structure Analysis

The molecular structure of “2-[(3-Nitrophenoxy)methyl]oxirane” is represented by the InChI code: 1S/C9H9NO4/c11-10(12)7-2-1-3-8(4-7)13-5-9-6-14-9/h1-4,9H,5-6H2 . This indicates that the molecule contains a three-membered oxirane ring attached to a nitrophenyl group via a methylene bridge .


Chemical Reactions Analysis

While specific reactions involving “2-[(3-Nitrophenoxy)methyl]oxirane” are not available, oxiranes in general are known to undergo ring-opening reactions. These reactions can be catalyzed by acids, bases, or nucleophiles. The ring strain of the three-membered oxirane ring makes it highly reactive .

Safety And Hazards

While specific safety and hazard information for “2-[(3-Nitrophenoxy)methyl]oxirane” is not available, it is generally recommended to avoid breathing in chemical vapors and to avoid contact with skin and eyes. Personal protective equipment should be used when handling this chemical .

properties

IUPAC Name

2-[(3-nitrophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-10(12)7-2-1-3-8(4-7)13-5-9-6-14-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJLXLVVZBTEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Nitrophenoxy)methyl]oxirane

CAS RN

5332-66-1
Record name NSC544
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=544
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PJ Cossar, JR Baker, N Cain… - Royal Society Open …, 2018 - royalsocietypublishing.org
The flow coupling of epichlorohydrin with substituted phenols, while efficient, limits the nature of the epoxide available for the development of focused libraries of β-amino alcohols. This …
Number of citations: 15 royalsocietypublishing.org

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